Cas no 1264047-21-3 (Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate)
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
- ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate
- DB-297542
- 1264047-21-3
- ETHYL5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- AKOS015902028
- DTXSID50693320
- F20798
- 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-chlorophenyl)-, ethyl ester
- MFCD07388424
-
- MDL: MFCD07388424
- Inchi: 1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
- InChI Key: HHKHFZPLLFJZIU-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C(=CC(C(=O)OCC)=N1)N
Computed Properties
- Exact Mass: 265.0618043g/mol
- Monoisotopic Mass: 265.0618043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 447.0±35.0 °C at 760 mmHg
- Flash Point: 224.1±25.9 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000307-1g |
Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-3-carboxylate |
1264047-21-3 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM126941-1g |
ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate |
1264047-21-3 | 95+% | 1g |
$572 | 2021-08-05 | |
| abcr | AB422939-1 g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate |
1264047-21-3 | 1g |
€381.80 | 2022-03-02 | ||
| abcr | AB422939-5 g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate |
1264047-21-3 | 5g |
€878.80 | 2022-03-02 | ||
| Chemenu | CM126941-1g |
ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate |
1264047-21-3 | 95%+ | 1g |
$440 | 2024-08-02 | |
| abcr | AB422939-1g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate; . |
1264047-21-3 | 1g |
€623.20 | 2024-08-03 | ||
| abcr | AB422939-5g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate; . |
1264047-21-3 | 5g |
€1248.00 | 2024-08-03 | ||
| eNovation Chemicals LLC | D570784-5g |
ETHYL 5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE |
1264047-21-3 | 95% | 5g |
$1100 | 2024-08-03 | |
| Ambeed | A202010-1g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate |
1264047-21-3 | 95+% | 1g |
$372.0 | 2024-04-25 | |
| abcr | AB422939-10g |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate; . |
1264047-21-3 | 10g |
€1588.80 | 2024-08-03 |
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate Suppliers
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264047-21-3): A Comprehensive Overview
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264047-21-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate.
Chemical Structure and Properties
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound features an ethyl ester group at the carboxylic acid position and an amino group at the 5-position of the pyrazole ring. Additionally, it includes a 3-chlorophenyl substituent at the 1-position. These structural elements contribute to its unique chemical properties and reactivity.
The molecular formula of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is C14H14ClN3O2, with a molecular weight of approximately 289.74 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits good stability under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
Synthesis Methods
The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the corresponding pyrazole derivative, followed by substitution with 3-chlorobenzaldehyde and subsequent reduction to introduce the amino group.
A detailed synthetic pathway is as follows:
- Ester Formation: Ethyl acetoacetate reacts with hydrazine to form ethyl 5-acetyl-1H-pyrazole-3-carboxylate.
- Knoevenagel Condensation: The resulting pyrazole derivative undergoes Knoevenagel condensation with 3-chlorobenzaldehyde to form ethyl 5-(3-chlorobenzylideneamino)-1H-pyrazole-3-carboxylate.
- Nitrogen Reduction: The benzylideneamino group is reduced using hydrogen gas in the presence of a palladium catalyst to yield ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate.
This synthetic route offers high yields and purity, making it suitable for large-scale production in industrial settings.
Biological Activities and Applications
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential biological activities, particularly in the context of medicinal chemistry. Recent research has highlighted its anti-inflammatory, analgesic, and anticonvulsant properties.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Analyzing its analgesic properties, another study published in Pain Research & Management demonstrated that Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate exhibited significant analgesic activity in rodent models of pain. The compound was effective in reducing both acute and chronic pain responses, making it a promising candidate for pain management therapies.
In addition to its anti-inflammatory and analgesic activities, recent studies have also explored the anticonvulsant potential of Ethil 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate. A study published in Epilepsy Research found that the compound effectively reduced seizure frequency and duration in animal models of epilepsy. These findings suggest that it may be useful as an adjunct therapy for managing epileptic disorders.
Current Research Trends and Future Prospects
The ongoing research on Ethil 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of more potent derivatives with improved bioavailability and reduced side effects.
A recent study published in Organic & Biomolecular Chemistry reported the synthesis of several analogs of Ethil 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate, including compounds with modified substituents at various positions on the pyrazole ring. These analogs were evaluated for their anti-inflammatory and analgesic activities, with some showing enhanced potency compared to the parent compound.
In parallel, efforts are being made to understand the mechanism of action underlying the biological activities of Ethil 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxerate. Researchers are investigating its interactions with specific cellular targets such as enzymes involved in inflammation pathways and receptors implicated in pain signaling.
The future prospects for this compound are promising, with potential applications extending beyond inflammation and pain management. Ongoing clinical trials are evaluating its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is growing interest in exploring its use as a lead compound for developing new drugs targeting cancer-related pathways.
Conclusion
Ethil 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxerate (CAS No. 1264047-21-3) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Ongoing research continues to uncover new applications and optimize its therapeutic potential, positioning it as a promising candidate for future drug development efforts.
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